

Application Note: Structural Elucidation of N-Valeryl-D-glucosamine using NMR Spectroscopy

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Compound of Interest

Compound Name: *N-Valeryl-D-glucosamine*

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Abstract

This document provides a detailed protocol for the structural elucidation of **N-Valeryl-D-glucosamine** using Nuclear Magnetic Resonance (NMR) spectroscopy. N-acyl-D-glucosamine derivatives are of significant interest in pharmaceutical and cosmetic research. This application note outlines the necessary steps for sample preparation, data acquisition using one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data analysis to confirm the chemical structure of the title compound. The provided data tables and experimental parameters are based on analogous N-acyl-D-glucosamine derivatives and serve as a comprehensive guide for researchers in this field.

Introduction

N-Valeryl-D-glucosamine is a derivative of D-glucosamine, an amino sugar that is a fundamental component of various biopolymers. The addition of a valeryl group to the amino function of glucosamine can modify its physicochemical properties, such as solubility and stability, making it a molecule of interest for applications in drug formulation and cosmetics.[1] Accurate structural confirmation is a critical step in the development of any new chemical entity. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and stereochemistry.[2] This note describes the application of a suite of NMR experiments for the unambiguous structural elucidation of **N-Valeryl-D-glucosamine**.

Predicted NMR Data for N-Valeryl-D-glucosamine

The following tables summarize the predicted quantitative ^1H and ^{13}C NMR data for **N-Valeryl-D-glucosamine** in D_2O . These chemical shifts are extrapolated from data for homologous N-acyl-D-glucosamine derivatives. As **N-Valeryl-D-glucosamine** exists as a mixture of α and β anomers in solution, separate signals are expected for many of the protons and carbons of the glucopyranose ring.

Table 1: Predicted ^1H NMR Chemical Shifts (δ) and Coupling Constants (J) for **N-Valeryl-D-glucosamine** in D_2O .

Assignment	Predicted δ (ppm) - α -anomer	Predicted δ (ppm) - β -anomer	Multiplicity	J (Hz)
H-1	5.15	4.67	d	J = 3.6 (α), 8.4 (β)
H-2	3.88	3.65	m	
H-3	3.75	3.50	m	
H-4	3.65	3.40	m	
H-5	3.60	3.45	m	
H-6a	3.80	3.80	m	
H-6b	3.70	3.70	m	
H-2'	2.25	2.25	t	J = 7.5
H-3'	1.55	1.55	sext	J = 7.5
H-4'	1.30	1.30	sext	J = 7.5
H-5'	0.88	0.88	t	J = 7.5

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ) for **N-Valeryl-D-glucosamine** in D_2O .

Assignment	Predicted δ (ppm) - α -anomer	Predicted δ (ppm) - β -anomer
C-1	92.5	96.5
C-2	56.0	58.5
C-3	73.0	76.0
C-4	72.0	72.5
C-5	74.0	78.0
C-6	62.5	62.5
C-1' (C=O)	178.0	178.0
C-2'	38.0	38.0
C-3'	29.0	29.0
C-4'	23.0	23.0
C-5'	14.0	14.0

Experimental Protocols

Sample Preparation

- Weigh approximately 10-20 mg of **N-Valeryl-D-glucosamine**.
- Dissolve the sample in 0.6 mL of deuterium oxide (D₂O).
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz or higher field spectrometer equipped with a probe capable of performing 2D experiments.

- ¹H NMR:

- Pulse Program: zg30
- Number of Scans (NS): 16
- Acquisition Time (AQ): ~4 s
- Relaxation Delay (D1): 2 s
- Spectral Width (SW): 20 ppm
- Solvent presaturation should be used to suppress the residual HDO signal.
- ¹³C NMR:
 - Pulse Program: zgpg30 (with proton decoupling)
 - Number of Scans (NS): 1024
 - Acquisition Time (AQ): ~1 s
 - Relaxation Delay (D1): 2 s
 - Spectral Width (SW): 220 ppm
- 2D COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Number of Scans (NS): 4
 - Relaxation Delay (D1): 2 s
 - Data points (F2 x F1): 2048 x 256
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans (NS): 8

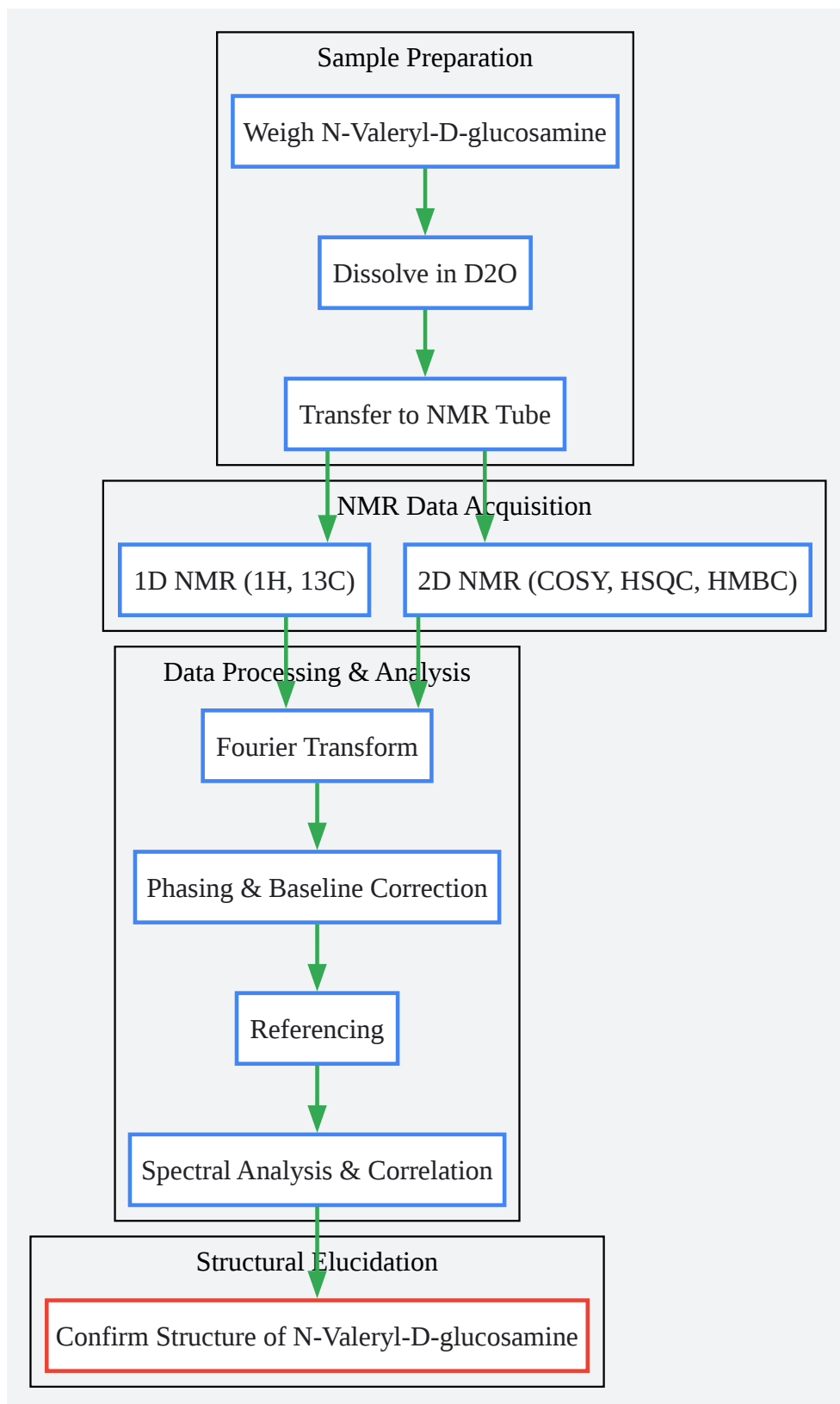
- Relaxation Delay (D1): 1.5 s
- $^1J(\text{C,H})$ coupling constant optimized for ~145 Hz.
- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Number of Scans (NS): 16
 - Relaxation Delay (D1): 2 s
 - Long-range coupling constant optimized for 8 Hz.

Data Processing and Analysis

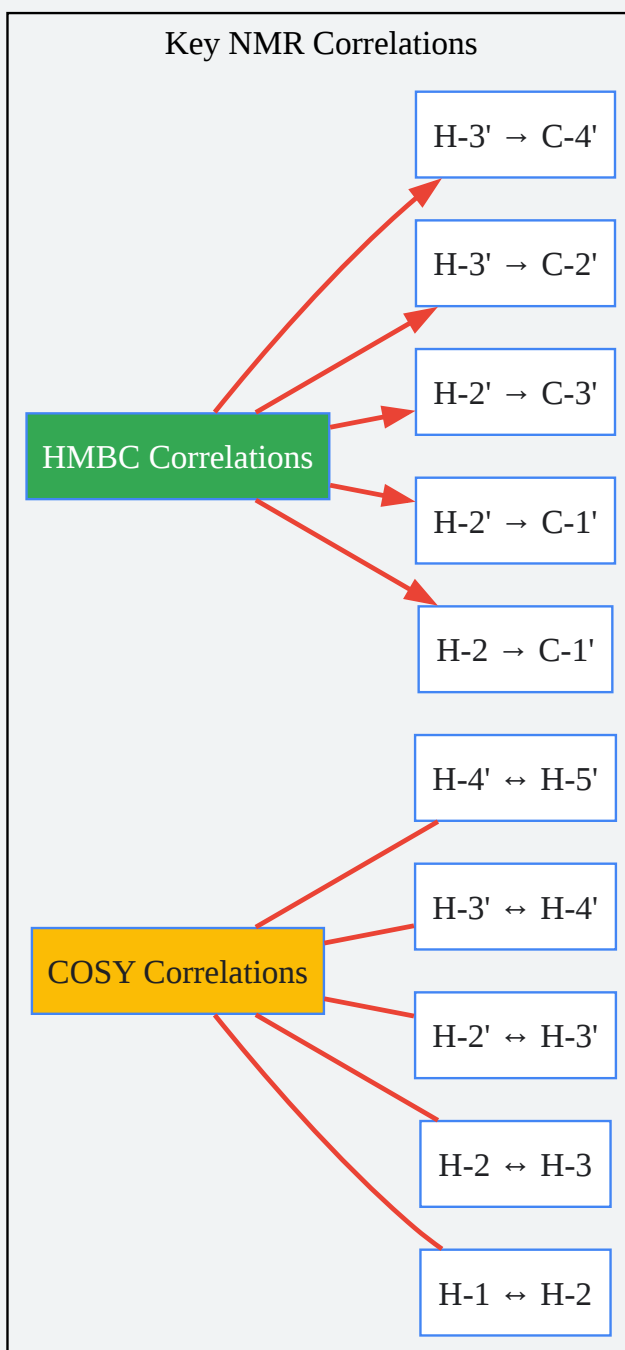
- Apply Fourier transformation to the acquired FIDs.
- Phase and baseline correct all spectra.
- Reference the ^1H spectra to the residual HDO signal ($\delta \sim 4.79$ ppm) and the ^{13}C spectra accordingly.
- Integrate the signals in the ^1H spectrum.
- Analyze the 2D spectra to establish correlations:
 - COSY: Identify scalar-coupled protons (H-H correlations within the same spin system). This will be crucial for tracing the proton network within the glucosamine ring and the valeryl chain.
 - HSQC: Correlate each proton to its directly attached carbon atom.
 - HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. Key correlations to look for are from the H-2 of the glucosamine ring to the carbonyl carbon (C-1') of the valeryl group, and from the protons of the valeryl chain (H-2', H-3') to adjacent carbons.

Visualizations

The following diagrams illustrate the experimental workflow and the key NMR correlations for the structural elucidation of **N-Valeryl-D-glucosamine**.



N-Valeryl-D-glucosamine Structure



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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